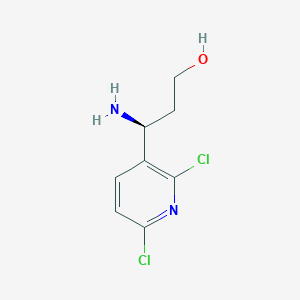
(3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL: is a chiral organic compound with a unique structure that includes an amino group, a hydroxyl group, and a dichloropyridyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,6-dichloropyridine and (S)-serine.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The dichloropyridyl moiety can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Can act as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor due to its unique structure.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
Intermediate: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active site of enzymes, while the dichloropyridyl moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.
Comparación Con Compuestos Similares
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: Lacks one chlorine atom, which may affect its reactivity and binding affinity.
(3S)-3-Amino-3-(3-pyridyl)propan-1-OL: Lacks both chlorine atoms, resulting in different chemical properties and biological activity.
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL: The enantiomer of the compound, which may have different biological activity due to stereochemistry.
Uniqueness: The presence of two chlorine atoms on the pyridyl ring and the specific stereochemistry of (3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL contribute to its unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H10Cl2N2O |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-7-2-1-5(8(10)12-7)6(11)3-4-13/h1-2,6,13H,3-4,11H2/t6-/m0/s1 |
Clave InChI |
LHJCRNANLPBZLM-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=NC(=C1[C@H](CCO)N)Cl)Cl |
SMILES canónico |
C1=CC(=NC(=C1C(CCO)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


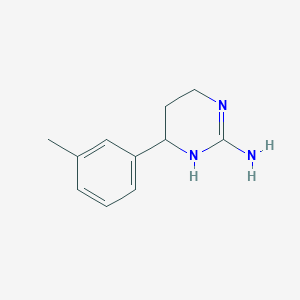
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
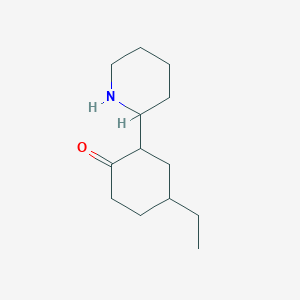
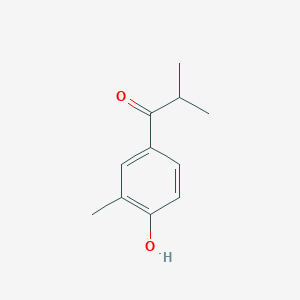
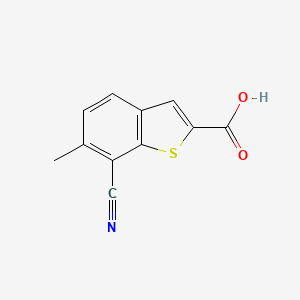
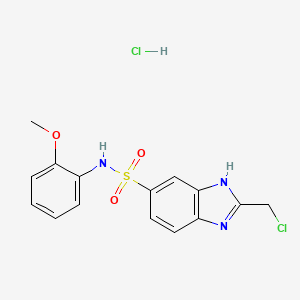
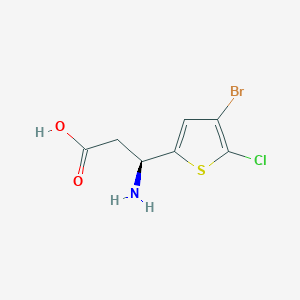
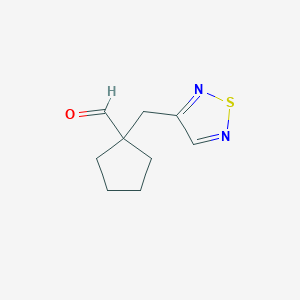
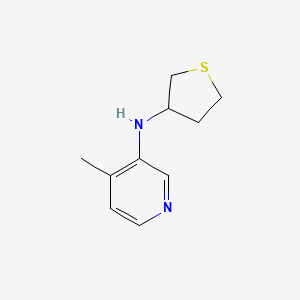
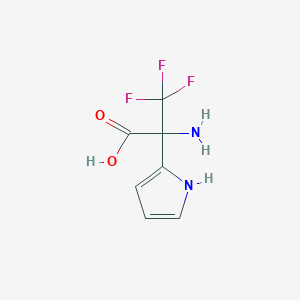
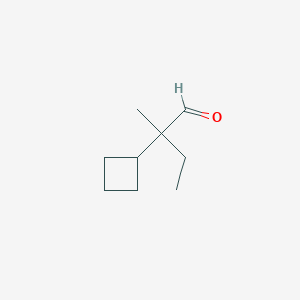
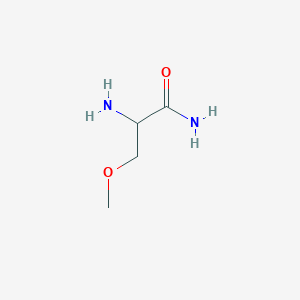

![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
